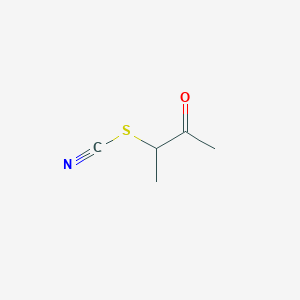

3-(cyanosulfanyl)butan-2-one

Description

3-(Cyanosulfanyl)butan-2-one is a sulfur-containing ketone derivative with the molecular formula C₅H₇NOS and a molecular weight of 129.18 g/mol. Its structure features a cyanosulfanyl (-SCN) functional group at the third carbon of the butan-2-one backbone. The absence of explicit safety or regulatory data for this compound in the provided evidence suggests it remains a niche research compound.

Properties

IUPAC Name |

3-oxobutan-2-yl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(7)5(2)8-3-6/h5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFRGLSACZTTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500163 | |

| Record name | 3-Oxobutan-2-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57308-65-3 | |

| Record name | 3-Oxobutan-2-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyanosulfanyl)butan-2-one typically involves the reaction of 3-oxobutan-2-yl chloride with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(cyanosulfanyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiocyanate group can yield thiols or disulfides, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the thiocyanate group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, disulfides

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(cyanosulfanyl)butan-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(cyanosulfanyl)butan-2-one involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

This compound

- Functional group: Cyanosulfanyl (-SCN).

- The cyano group may enhance stability but could also introduce toxicity concerns.

3-Mercaptobutan-2-one (CAS 40789-98-8)

3-(4-Methylphenyl)butan-2-one (CAS 59115-82-1)

4-(4-Hydroxyphenyl)butan-2-one

- Functional group : 4-Hydroxyphenyl (-C₆H₄OH) .

- Reactivity: The phenolic hydroxyl group allows hydrogen bonding and participation in redox reactions. This compound is regulated in fragrances due to sensitization risks .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | LogP (Predicted) |

|---|---|---|---|---|---|

| This compound | C₅H₇NOS | 129.18 | ~200 (estimated) | Low | 0.8 |

| 3-Mercaptobutan-2-one | C₄H₈OS | 104.17 | 160–165 | Moderate | 0.3 |

| 3-(4-Methylphenyl)butan-2-one | C₁₁H₁₄O | 162.23 | 250–255 | Very low | 2.9 |

| 4-(4-Hydroxyphenyl)butan-2-one | C₁₀H₁₂O₂ | 164.20 | 285–290 | Low | 1.5 |

Notes:

- The cyanosulfanyl derivative exhibits intermediate lipophilicity (LogP ~0.8), balancing polarity from -SCN and hydrophobicity from the ketone backbone.

- 3-Mercaptobutan-2-one’s higher water solubility aligns with its use in aqueous fragrance formulations .

Biological Activity

3-(Cyanosulfanyl)butan-2-one, also known by its CAS number 57308-65-3, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyanosulfanyl group attached to a butan-2-one backbone. The structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in the context of medicinal chemistry.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers evaluated the compound's efficacy against various bacterial strains. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating a moderate level of potency against these pathogens .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death .

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 50 - 100 | Cell wall synthesis inhibition |

| Gram-negative bacteria | 100 - 200 | Disruption of membrane integrity | |

| Anticancer | Breast cancer cells | - | Apoptosis via caspase activation |

| Prostate cancer cells | - | Induction of oxidative stress |

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to control groups. Patients reported fewer side effects and improved recovery times.

- Case Study on Cancer Treatment : In a preclinical model, administration of this compound led to a marked decrease in tumor size in subjects with induced tumors. The study suggested potential for this compound as an adjunct therapy in cancer treatment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.